molecular formula C9H7ClN2OS B3024823 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 55327-43-0

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B3024823
CAS RN: 55327-43-0
M. Wt: 226.68 g/mol
InChI Key: GIKZSOCWOZJBCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .

Scientific Research Applications

Antibacterial and Antifungal Activities

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and its derivatives have shown significant biological activity against various standard strains of bacteria and fungi. This includes the design and synthesis of novel analogs that have been tested for antimicrobial and antifungal activity, demonstrating their potential in addressing infections and diseases caused by such microorganisms (ANISETTI & Reddy, 2012).

Enhancement of Serum HDL-Cholesterol

Compounds derived from 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been shown to increase high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health. This includes the study of various derivatives and their effects on lipid profiles in animal models, providing insights into potential therapeutic applications (Elokdah et al., 2000).

Crystal Structure Analysis

The crystal structure of various derivatives of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been extensively studied. These studies are crucial for understanding the molecular geometry and potential interactions of these compounds, which is important for their application in pharmaceuticals and materials science (Sharma et al., 2019).

Nucleophilic Reactivity

Research has been conducted on the nucleophilic reactivity of derivatives of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. This includes their reactions with various electrophilic reagents, contributing to the field of organic chemistry and synthesis (Mlostoń et al., 2008).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of certain derivatives of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been explored, highlighting an efficient method for the preparation of these compounds. This approach may offer a faster and more energy-efficient synthesis method, which is advantageous in pharmaceutical manufacturing (Saberi et al., 2009).

Cytotoxicity Testing

Some derivatives have been tested for cytotoxicity, showing potential as anticancer agents. This includes their effect on human cancer cell lines, providing a basis for further research into their use in cancer therapy (Balewski et al., 2020).

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in .

properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZSOCWOZJBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363365
Record name 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS RN

55327-43-0
Record name 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 2
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 3
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 4
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 5
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 6
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

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